5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is an organic compound belonging to the thienothiophene family. This compound is characterized by its unique structure, which includes a thieno[3,2-b]thiophene core with methoxycarbonyl and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of thiophene derivatives with suitable reagents to form the thienothiophene core, followed by functional group modifications to introduce the methoxycarbonyl and carboxylic acid groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic vapor-phase reactions and solvent-based synthesis are often employed .
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the thienothiophene core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thienothiophene derivatives .
Scientific Research Applications
5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its role in organic electronics is attributed to its ability to facilitate charge transport and improve the performance of electronic devices .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: Similar in structure but with two carboxylic acid groups instead of one methoxycarbonyl group.
Thiophene-2-carboxylic acid: Lacks the thienothiophene core and has a simpler structure.
2,5-Thiophenedicarboxylic acid: Contains two carboxylic acid groups on a thiophene ring
Uniqueness: 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is unique due to its specific functional groups and the thienothiophene core, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C9H6O4S2 |
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Molecular Weight |
242.3 g/mol |
IUPAC Name |
5-methoxycarbonylthieno[3,2-b]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O4S2/c1-13-9(12)7-3-5-4(15-7)2-6(14-5)8(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
IPAUUYZJZWBUQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(S2)C(=O)O |
Origin of Product |
United States |
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